molecular formula C22H24N4O3 B2575680 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one CAS No. 2034288-60-1

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one

Cat. No. B2575680
CAS RN: 2034288-60-1
M. Wt: 392.459
InChI Key: IHVYFVRSHBTZAO-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-(benzyloxy)-4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation for Antimicrobial Applications

A library of novel 1,4-disubstituted 1,2,3-triazoles was prepared using the Click-chemistry concept, demonstrating significant inhibitory effects against a wide range of gram-positive and gram-negative bacterial strains. These compounds, including variations like compounds 3g and 3b, showed higher inhibitory effects than the control antibiotic ciprofloxacin, indicating their potential as antimicrobial agents (Hussain et al., 2019).

Structural Analysis and Drug Design

The structural analysis of a similar compound, "(S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol," and its binding mechanism with α1A-adrenoceptor was explored. This research involved conformational analysis, TDDFT calculations for electronic transitions, and molecular docking to solve the binding mode of the compound with α1A-adrenoceptor. Such studies aid in the rational design of drugs with improved selectivity and efficacy (Xu et al., 2016).

properties

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-20-9-7-17(13-21(20)29-16-18-5-3-2-4-6-18)8-10-22(27)25-14-19(15-25)26-12-11-23-24-26/h2-7,9,11-13,19H,8,10,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVYFVRSHBTZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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